molecular formula C18H22O2 B8558207 6-(4-Phenylphenoxy)hexan-1-ol

6-(4-Phenylphenoxy)hexan-1-ol

Cat. No.: B8558207
M. Wt: 270.4 g/mol
InChI Key: JEEKYDUFGJQLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Phenylphenoxy)hexan-1-ol is a synthetic organic compound featuring a hexanol backbone substituted at the 6-position with a 4-phenylphenoxy group. This ether-alcohol hybrid combines the hydrophobicity of the biphenyl moiety with the reactivity of a primary alcohol. The phenoxy group enhances stability compared to simple alcohols, making it suitable for controlled-release systems or photoresponsive materials .

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

6-(4-phenylphenoxy)hexan-1-ol

InChI

InChI=1S/C18H22O2/c19-14-6-1-2-7-15-20-18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13,19H,1-2,6-7,14-15H2

InChI Key

JEEKYDUFGJQLHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Structure/Substituents Molecular Weight (g/mol) Key Features
6-(4-Phenylphenoxy)hexan-1-ol 4-Phenylphenoxy group at C6 ~326.4 (estimated) Ether-alcohol; biphenyl group enhances hydrophobicity and UV stability
6-Phenyl-1-hexanol Phenyl group directly at C6 178.28 Primary alcohol; volatile, used in fragrances and flavorants
AzoOLS 4-((4-((6-Hydroxyhexyl)oxy)phenyl)diazenyl) Not reported Azo group enables photoresponsive behavior; used in polymer microspheres
NBDHEX Nitrobenzoxadiazole-thioether at C6 355.4 Anticancer properties via GST inhibition; poor bioavailability
6-(Benzyloxy)hexan-1-ol Benzyloxy group at C6 ~208.3 (estimated) Ether-alcohol; potential solvent or intermediate in organic synthesis
Key Observations:

Functional Group Impact: Azo Groups (AzoOLS): Introduce photoresponsive behavior, enabling applications in light-activated materials (e.g., photo-induced polymer fusion) . Nitrobenzoxadiazole (NBDHEX): Enhances bioactivity (e.g., anticancer effects) but reduces bioavailability due to increased molecular complexity . Phenoxy vs. Benzyloxy: The biphenyl group in this compound offers greater steric hindrance and UV stability compared to the benzyloxy group in 6-(benzyloxy)hexan-1-ol .

Volatility and Applications: Simple alcohols like hexan-1-ol and 6-Phenyl-1-hexanol are volatile, contributing to fruit aromas (e.g., olive oil, prickly pear) . In contrast, the phenoxy ether linkage in this compound likely reduces volatility, shifting its utility toward non-volatile applications (e.g., polymer additives or drug delivery).

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